![molecular formula C14H20O4 B14497630 Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate CAS No. 64201-23-6](/img/structure/B14497630.png)
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate typically involves the esterification of 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-[4-(2-hydroxyethoxy)phenyl]butanol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
Ethyl 4-phenylbutanoate: Lacks the hydroxyethoxy group, making it less hydrophilic.
Ethyl 4-[4-(methoxy)phenyl]butanoate: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
Ethyl 4-[4-(2-methoxyethoxy)phenyl]butanoate: Similar structure but with a methoxyethoxy group, altering its chemical properties.
Uniqueness
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is unique due to the presence of the hydroxyethoxy group, which enhances its hydrophilicity and potential for hydrogen bonding. This makes it more versatile in various chemical and biological applications compared to its analogs.
特性
CAS番号 |
64201-23-6 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate |
InChI |
InChI=1S/C14H20O4/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)18-11-10-15/h6-9,15H,2-5,10-11H2,1H3 |
InChIキー |
ZQMZTWKNVHKLMO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


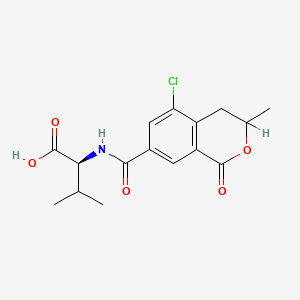
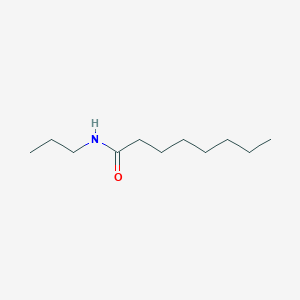
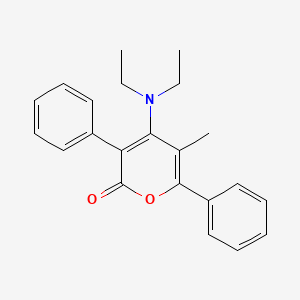
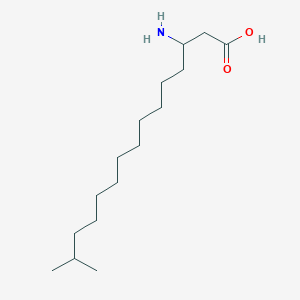
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
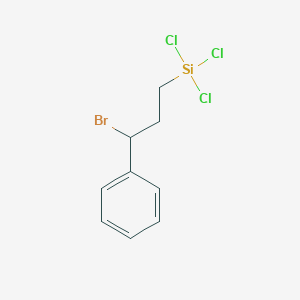
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
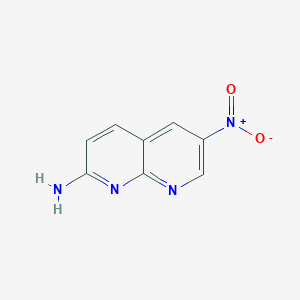

![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
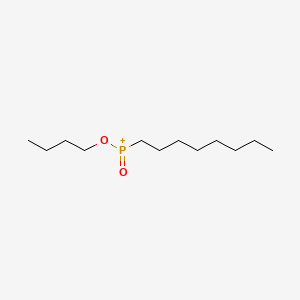
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
